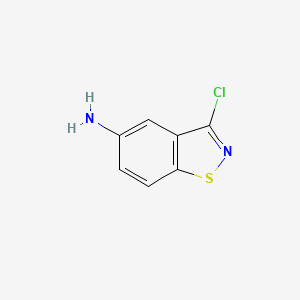

1,2-Benzisothiazol-5-amine, 3-chloro-

Description

Significance of Aminated Heterocycles in Synthetic Chemistry

Heterocyclic compounds incorporating an amine functional group, known as aminated heterocycles, are fundamental building blocks in organic synthesis. The presence of the nitrogen atom with its lone pair of electrons imparts basicity and nucleophilicity to these molecules, making them reactive towards a wide array of electrophiles. This reactivity is central to the construction of more complex molecular architectures.

Aminated heterocycles are prevalent in natural products, pharmaceuticals, and functional materials. Their ability to participate in various chemical transformations, including alkylation, acylation, and carbon-nitrogen bond-forming reactions, allows chemists to introduce nitrogen-containing moieties into target structures, which is often crucial for conferring specific biological activities or material properties. The strategic placement of an amino group on a heterocyclic core can significantly influence the molecule's electronic properties, solubility, and intermolecular interactions.

Overview of Benzisothiazole Scaffolds in Modern Chemical Research

The benzisothiazole scaffold, a bicyclic system consisting of a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a "privileged structure" in medicinal chemistry. ijper.orgpcbiochemres.com This means that derivatives of benzisothiazole are known to bind to a variety of biological targets, making them a rich source of lead compounds in drug discovery. ijper.orgpcbiochemres.com The benzisothiazole ring system is found in compounds exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. pcbiochemres.comjchemrev.com

The versatility of the benzisothiazole core stems from its relatively stable aromatic nature and the presence of both sulfur and nitrogen heteroatoms, which can engage in various non-covalent interactions with biological macromolecules. Furthermore, the scaffold can be readily functionalized at multiple positions, allowing for the fine-tuning of its steric and electronic properties to optimize binding affinity and selectivity for a given target. mdpi.com

Positioning of 1,2-Benzisothiazol-5-amine, 3-chloro- within Contemporary Synthetic Strategies

The compound 1,2-Benzisothiazol-5-amine, 3-chloro- is a unique molecule that combines the key features of an aminated heterocycle with the privileged benzisothiazole scaffold. Its specific substitution pattern, featuring an amino group at the 5-position and a chloro group at the 3-position, suggests significant potential as a versatile intermediate in organic synthesis.

While extensive research specifically detailing the synthetic applications of 1,2-Benzisothiazol-5-amine, 3-chloro- is limited, its potential can be inferred from the known reactivity of its functional groups. The primary aromatic amine at the 5-position is a nucleophilic center, capable of undergoing a variety of reactions such as diazotization to introduce other functional groups, or acylation and alkylation to build more complex structures. nih.gov

The chlorine atom at the 3-position of the benzisothiazole ring is another key reactive site. As a halogen on a heteroaromatic ring, it can potentially participate in nucleophilic aromatic substitution reactions or be utilized in transition-metal-catalyzed cross-coupling reactions. This would allow for the introduction of a wide range of substituents at this position, further diversifying the molecular architecture. The presence of both a nucleophilic amine and an electrophilically-activated chloro position on the same scaffold makes 1,2-Benzisothiazol-5-amine, 3-chloro- a promising building block for the synthesis of novel, highly functionalized benzisothiazole derivatives for various applications in materials science and medicinal chemistry.

Detailed Research Findings

While specific research studies focusing solely on 1,2-Benzisothiazol-5-amine, 3-chloro- are not widely available in the public domain, its fundamental properties have been characterized. The following tables provide a summary of the known physicochemical data for this compound, primarily sourced from the PubChem database. nih.gov

Physicochemical Properties of 1,2-Benzisothiazol-5-amine, 3-chloro-

| Property | Value | Source |

| Molecular Formula | C₇H₅ClN₂S | nih.gov |

| Molecular Weight | 184.65 g/mol | nih.gov |

| Appearance | Not specified | |

| Melting Point | Not specified | |

| Boiling Point | Not specified | |

| Solubility | Not specified |

Computed Properties of 1,2-Benzisothiazol-5-amine, 3-chloro-

| Descriptor | Value | Source |

| XLogP3-AA | 2.6 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | nih.gov |

| Rotatable Bond Count | 0 | nih.gov |

| Exact Mass | 183.98619 | nih.gov |

| Monoisotopic Mass | 183.98619 | nih.gov |

| Topological Polar Surface Area | 65.2 Ų | nih.gov |

| Heavy Atom Count | 11 | nih.gov |

| Complexity | 215 | nih.gov |

Compound Identifiers for 1,2-Benzisothiazol-5-amine, 3-chloro-

| Identifier Type | Identifier | Source |

| CAS Number | 148193-30-0 | nih.govacmechem.netichemistry.cnchemicalbook.compharmint.net |

| PubChem CID | 198766 | nih.gov |

| IUPAC Name | 3-chloro-1,2-benzothiazol-5-amine | nih.gov |

| InChI | InChI=1S/C7H5ClN2S/c8-7-5-3-4(9)1-2-6(5)11-10-7/h1-3H,9H2 | nih.gov |

| InChIKey | RDJGOLRFSSFEDL-UHFFFAOYSA-N | nih.gov |

| SMILES | C1=CC2=C(C=C1N)C(=NS2)Cl | nih.gov |

Structure

3D Structure

Properties

CAS No. |

148193-30-0 |

|---|---|

Molecular Formula |

C7H5ClN2S |

Molecular Weight |

184.65 g/mol |

IUPAC Name |

3-chloro-1,2-benzothiazol-5-amine |

InChI |

InChI=1S/C7H5ClN2S/c8-7-5-3-4(9)1-2-6(5)11-10-7/h1-3H,9H2 |

InChI Key |

RDJGOLRFSSFEDL-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=C1N)C(=NS2)Cl |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=NS2)Cl |

Other CAS No. |

148193-30-0 |

Origin of Product |

United States |

Synthetic Methodologies for 1,2 Benzisothiazol 5 Amine, 3 Chloro

Strategies for the Construction of the 1,2-Benzisothiazole (B1215175) Ring System

The formation of the bicyclic 1,2-benzisothiazole core is the foundational stage of the synthesis. This can be achieved through various cyclization strategies that form the crucial sulfur-nitrogen bond.

The construction of the 1,2-benzisothiazole ring often begins with appropriately substituted benzene (B151609) derivatives. One prominent method starts from 2-halobenzonitriles. In this process, a 2-halobenzonitrile is reacted with an alkanethiol to produce a 2-(alkylthio)benzonitrile intermediate. This intermediate is then treated with a halogenating agent, such as sulfuryl chloride, in the presence of water. This sequence leads to the cyclization and formation of the 1,2-benzisothiazol-3-one ring system google.com.

Another well-established route employs 2,2'-dithiobis(benzoic acid) or its derivatives as the starting material. The core principle of this method is the chemical cleavage of the disulfide (-S-S-) bond, followed by a cyclization reaction in the presence of ammonia (B1221849) or an amine to form the N-S heterocyclic ring of 1,2-benzisothiazolin-3-one irobiocide.com.

A further method involves the reaction of 2-(methylthio)benzamide, which is oxidized with an agent like periodic acid to form 2-(methylsulfinyl)benzamide. This intermediate can then be cyclized using thionyl chloride to yield the desired 1,2-benzisothiazol-3-one google.com.

While the C-3 position is typically chlorinated in a distinct step, halogen atoms can also be introduced onto the benzene portion of the benzisothiazole nucleus. This is usually achieved through electrophilic aromatic substitution on a pre-existing benzisothiazole ring. For instance, the chlorination of 5-hydroxy-1,2-benzisothiazole or 5-amino-1,2-benzisothiazole with elemental chlorine has been shown to result in substitution on the benzene ring google.com. The position of this substitution is directed by the existing groups on the ring. This method allows for the synthesis of various halo-substituted benzisothiazole derivatives, which can serve as precursors for more complex molecules.

Introduction of the Amino Functionality at the C-5 Position

Introducing the amino group at the C-5 position is a critical step. While direct amination is one possibility, the reduction of a nitro group precursor is the more commonly employed and documented pathway.

Direct C-H amination at the C-5 position of the 3-chloro-1,2-benzisothiazole (B19369) ring is not a well-documented method in the literature. Research into the reactivity of 3-chloro-1,2-benzisothiazole with amine nucleophiles shows that reaction predominantly occurs via nucleophilic substitution at the C-3 position, displacing the chloro group rsc.orgchemicalbook.comrsc.org. This reaction pathway leads to 3-amino-substituted benzisothiazoles rather than the desired C-5 amination, often accompanied by ring-opening side reactions rsc.orgrsc.org. Therefore, this is not considered a viable primary route for the synthesis of the target compound.

The most effective and widely accepted method for introducing the C-5 amino group is through the reduction of a corresponding C-5 nitro derivative. This synthetic route begins with the preparation of 3-chloro-5-nitro-1,2-benzisothiazole guidechem.com. The nitro group is highly electron-withdrawing and serves as a stable precursor to the amine functionality.

The reduction of the nitro group to an amine can be accomplished using a variety of standard reducing agents. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum(IV) oxide in the presence of hydrogen gas is a common and efficient method frontiersin.org. Other established methods include the use of metals in acidic media, such as iron powder in acetic or hydrochloric acid, or reduction with tin(II) chloride frontiersin.org. These reactions are generally high-yielding and tolerate a range of other functional groups, making this a robust strategy for producing the final 1,2-Benzisothiazol-5-amine, 3-chloro- from its nitro precursor frontiersin.orgresearchgate.net. Studies on related nitro-benzisothiazole compounds confirm the utility of this reductive approach nih.gov.

Regioselective Chlorination at the C-3 Position

The introduction of the chlorine atom specifically at the C-3 position is a key transformation, typically achieved by converting the carbonyl group of a 1,2-benzisothiazolin-3-one precursor.

One of the most common methods involves treating the corresponding 1,2-benzisothiazolin-3-one (which may already bear the C-5 nitro substituent) with a strong chlorinating agent like phosphorus oxychloride (POCl₃). Heating a mixture of the benzisothiazolinone with POCl₃ effectively replaces the C-3 carbonyl with a chlorine atom, yielding the 3-chloro-1,2-benzisothiazole derivative with reported yields around 77-81% prepchem.com.

An alternative and often safer method avoids the use of phosphorus oxychloride or highly toxic phosgene (B1210022). This approach utilizes bis(trichloromethyl)carbonate, also known as triphosgene, in an organic solvent with a catalyst. This method has been shown to convert 1,2-benzisothiazolin-3-one to 3-chloro-1,2-benzisothiazole in high yields (up to 99%) under relatively mild conditions google.com.

Additionally, direct chlorination of the C-H bond at the 3-position of a 1,2-benzisothiazole (without a keto group) can be achieved using elemental chlorine in the presence of an organic acid, providing another route to the 3-chloro-substituted nucleus google.com.

Table 1: Comparison of C-3 Chlorination Methods for 1,2-Benzisothiazolin-3-one

| Reagent | Catalyst/Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Phosphorus Oxychloride (POCl₃) | None (reagent as solvent) | 120 | 77-81 | prepchem.com |

| Bis(trichloromethyl)carbonate | Tetramethylguanidine / Xylene | 115-120 | 87.9 | google.com |

| Bis(trichloromethyl)carbonate | Tetramethylguanidine / Chlorobenzene | 95-100 | 84.9 | google.com |

| Bis(trichloromethyl)carbonate | 1,3-Dimethyl-2-imidazolidinone / Xylene | 115-120 | 86.1 | google.com |

Advanced Synthetic Protocols and Catalysis in 1,2-Benzisothiazol-5-amine, 3-chloro- Formation

The formation of the 1,2-benzisothiazole ring and the introduction of its substituents can be achieved through various modern synthetic strategies that offer improvements in terms of yield, safety, and environmental impact over more traditional methods. These include the application of phase-transfer catalysis to facilitate reactions in heterogeneous systems and the use of novel reagents and catalytic systems to drive the desired transformations.

Phase-transfer catalysis (PTC) is a powerful technique in organic synthesis that facilitates the reaction between reactants located in different immiscible phases, typically a solid-liquid or liquid-liquid system. crdeepjournal.org This is achieved through the use of a phase-transfer catalyst, which is capable of transporting a reactant from one phase to another where the reaction can occur. crdeepjournal.org For the synthesis of N,S-heterocycles like benzisothiazoles, PTC can offer significant advantages, including milder reaction conditions, increased reaction rates, and the avoidance of anhydrous or expensive solvents. crdeepjournal.orgtsijournals.comresearchgate.net

While specific applications of PTC for the direct synthesis of 1,2-Benzisothiazol-5-amine, 3-chloro- are not prominently documented, the principles of PTC are highly applicable to several steps in its proposed synthesis, particularly in alkylation or substitution reactions on the heterocyclic core. For instance, the S-alkylation of thiazoline (B8809763) and benzothiazoline-2-thiones has been successfully carried out using PTC, with yields often exceeding 80-90%. researchgate.net

The general mechanism of PTC involves the catalyst, often a quaternary ammonium (B1175870) or phosphonium (B103445) salt, forming an ion pair with the anion of a reactant in the aqueous or solid phase. This lipophilic ion pair then migrates into the organic phase, where the anion can react with the substrate. crdeepjournal.org

Table 1: Examples of Phase-Transfer Catalysts and Their Applications in Heterocyclic Synthesis

| Phase-Transfer Catalyst | Reaction Type | Substrate Class | Typical Conditions | Reference |

|---|---|---|---|---|

| Tetrabutylammonium bromide (TBAB) | N-Alkylation | Secondary Amines | Solid K₂CO₃, Dihalides | tsijournals.com |

| 18-Crown-6 | N-Alkylation | Pyrrole, Indole, Pyrazole | Potassium tert-butoxide, Diethyl ether | researchgate.net |

| Tetrabutylphosphonium bromide | Nucleophilic Substitution | o-Chloronitrobenzene | Solid Potassium Phenoxide | crdeepjournal.org |

In the context of synthesizing the target compound, PTC could be envisioned for the chlorination step, potentially allowing for the use of a solid chlorinating agent with the benzisothiazolinone substrate dissolved in an organic solvent, thereby enhancing the reaction rate and yield.

Recent advancements in synthetic organic chemistry have led to the development of novel reagents and reaction conditions that can be applied to the synthesis of the 3-chloro-1,2-benzisothiazole core with greater efficiency and safety.

One significant development is the use of bis(trichloromethyl) carbonate (triphosgene) as a chlorinating agent for the conversion of 1,2-benzisothiazol-3(2H)-one to 3-chloro-1,2-benzisothiazole. researchgate.net This solid reagent is a safer alternative to the highly toxic phosgene gas or corrosive phosphorus oxychloride traditionally used for this transformation. The reaction is typically carried out in an organic solvent in the presence of an organic amine catalyst. researchgate.net

Table 2: Comparison of Chlorinating Agents for 1,2-Benzisothiazol-3(2H)-one

| Reagent | Catalyst/Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Phosphorus oxychloride (POCl₃) | None | 120 | 77 | phasetransfer.com |

| Bis(trichloromethyl) carbonate | Tetramethylguanidine / Chlorobenzene | 95-100 | 84.9 | researchgate.net |

| Thionyl chloride (SOCl₂) | N,N-Dimethylformamide / Chlorobenzene | 70-80 | ~90 (calculated from molar amounts) | rsc.org |

Furthermore, modern catalytic methods are being developed for the formation of the benzisothiazole ring itself. These include:

Copper-catalyzed intramolecular N-S bond formation: This method involves the intramolecular oxidative dehydrogenative cyclization of 2-mercaptobenzamides to form benzo[d]isothiazol-3(2H)-ones. nih.gov This reaction can be catalyzed by a Cu(I) species in the presence of oxygen. nih.gov More recently, heterogeneous catalysts like tetra-substituted sulfonated cobalt phthalocyanine (B1677752) have been employed for this transformation in aqueous media, highlighting a green chemistry approach. nih.gov A CuBr₂-catalyzed annulation of 2-bromo-N-arylbenzimidamides with sulfur powder also provides a route to benzo[d]isothiazoles. organic-chemistry.org

Electrochemical Synthesis: An emerging environmentally friendly approach is the electrochemical dehydrogenative cyclization for the synthesis of benzo[d]isothiazol-3(2H)-ones from 2-mercaptobenzamides. researchgate.net This method avoids the need for chemical oxidants and metal catalysts, generating hydrogen gas as the only byproduct. researchgate.net The reaction proceeds via an intramolecular N-H/S-H coupling cyclization. researchgate.net

These advanced protocols offer promising avenues for the efficient and sustainable synthesis of the 1,2-benzisothiazole core, which is a critical intermediate in the production of 1,2-Benzisothiazol-5-amine, 3-chloro-.

Chemical Reactivity and Transformation Pathways of 1,2 Benzisothiazol 5 Amine, 3 Chloro

Reactivity at the Amine Functionality

The primary amine group (-NH₂) attached to the benzene (B151609) ring at the C-5 position is a key site for reactions such as acylation, alkylation, and condensation, typical for aromatic amines.

The amine group can readily undergo N-acylation when treated with acylating agents like acyl chlorides or acid anhydrides. This reaction forms an amide linkage. For instance, acylation can be achieved to produce N-acylated derivatives. While specific studies on 1,2-Benzisothiazol-5-amine, 3-chloro- are not extensively documented, the N-acylation of related heterocyclic amines is a common transformation. researchgate.net The reaction typically proceeds in the presence of a base to neutralize the acid byproduct.

Table 1: Illustrative N-Acylation Reaction

| Reactant | Reagent | Typical Conditions | Product Type |

|---|

Direct N-alkylation of the amine functionality with alkyl halides is a possible, though sometimes challenging, transformation for aromatic amines due to potential over-alkylation. This reaction introduces an alkyl group onto the nitrogen atom. The reactivity would be influenced by the nature of the alkylating agent and the reaction conditions employed.

Table 2: Illustrative N-Alkylation Reaction

| Reactant | Reagent | Typical Conditions | Product Type |

|---|

As a primary amine, 1,2-Benzisothiazol-5-amine, 3-chloro- can react with aldehydes or ketones via a condensation reaction to form imines, commonly known as Schiff bases. This reaction involves the formation of a carbon-nitrogen double bond (C=N) and is typically catalyzed by either acid or base, or driven by the removal of water. Schiff bases are versatile intermediates in organic synthesis. The stability of the resulting imine is often enhanced when derived from an aromatic aldehyde due to conjugation.

Table 3: Illustrative Schiff Base Formation

| Reactant | Reagent | Typical Conditions | Product Type |

|---|

Reactivity at the Chloro Substituent (C-3 Position)

The chlorine atom at the C-3 position is attached to the heterocyclic isothiazole (B42339) ring and is a key site for substitution reactions, enabling the introduction of various other functional groups.

The C-3 position of the 1,2-benzisothiazole (B1215175) ring is susceptible to nucleophilic aromatic substitution (SNAr). rsc.org In this type of reaction, a nucleophile attacks the carbon atom bearing the chloro group, leading to the displacement of the chloride ion. The reactivity of the substrate in SNAr reactions is enhanced by the presence of the electron-withdrawing heteroatoms in the ring system. youtube.comnih.gov

Studies on the related compound 3-chloro-1,2-benzisothiazole (B19369) (lacking the 5-amino group) show that it reacts with a variety of nucleophiles. rsc.org For example, treatment with sodium ethoxide in ethanol (B145695) yields 3-ethoxy-1,2-benzisothiazole through direct substitution. rsc.org However, reactions with other nucleophiles, such as sodium cyanide, can lead to the cleavage of the isothiazole ring. rsc.org The presence of the 5-amino group on the target molecule would be expected to modulate the reactivity of the C-3 position towards nucleophiles.

Table 4: Nucleophilic Substitution Reactions Based on 3-Chloro-1,2-benzisothiazole

| Reagent/Nucleophile | Conditions | Product(s) | Reference |

|---|---|---|---|

| Sodium Ethoxide | Ethanol | 3-Ethoxy-1,2-benzisothiazole | rsc.org |

| n-Butyl-lithium | - | o-(n-butylthio)-benzonitrile (Ring-opened) | rsc.org |

Note: This data is for the analogous compound 3-chloro-1,2-benzisothiazole and is presented to illustrate the potential reactivity at the C-3 chloro position.

The chloro-substituent at the C-3 position represents a potential handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig couplings. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While aryl chlorides are generally less reactive than the corresponding bromides or iodides in these transformations, suitable catalysts and conditions (e.g., using electron-rich phosphine (B1218219) ligands) can facilitate their participation. Such reactions would allow for the introduction of aryl, vinyl, or amine groups at the C-3 position, significantly expanding the molecular diversity accessible from this starting material.

Table 5: Illustrative Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst System (Example) | Product Type |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base | 3-Aryl-1,2-benzisothiazol-5-amine |

| Heck Coupling | Alkene | Pd catalyst, Base | 3-Vinyl-1,2-benzisothiazol-5-amine |

Electrophilic Aromatic Substitution on the Benzene Ring

The benzene ring of 1,2-Benzisothiazol-5-amine, 3-chloro- is subject to electrophilic aromatic substitution, with the reaction's regioselectivity governed by the directing effects of the existing substituents. The 5-amino group is a powerful activating group and is ortho-, para-directing. Conversely, the benzisothiazole heterocycle itself generally acts as a deactivating system. Therefore, electrophilic attack is anticipated to occur at the positions ortho and para to the strongly activating amino group, which are C-4 and C-6.

While specific studies on the electrophilic substitution of 3-chloro-1,2-benzisothiazol-5-amine are not widely documented, related reactions provide significant insight. For instance, the chlorination of 5-amino-1,2-benzisothiazole with elemental chlorine has been shown to result in substitution on the benzene ring. google.com This reaction underscores the feasibility of electrophilic attack on the activated benzene ring. In the case of 3-chloro-1,2-benzisothiazol-5-amine, electrophiles would be directed to the C-4 and C-6 positions, influenced by the potent activating effect of the C-5 amine. Research on the chlorination of unsubstituted 1,2-benzisothiazoles suggests that without a strong activating group, substitution on the benzene ring does not occur to a significant extent; instead, chlorination occurs at the 3-position of the heterocyclic ring. google.com

Ring Transformations and Rearrangements of the 1,2-Benzisothiazole Core

The 1,2-benzisothiazole nucleus, particularly when substituted with a leaving group like chlorine at the 3-position, is susceptible to ring-opening reactions when treated with nucleophiles. rsc.org These transformations typically involve nucleophilic attack at the sulfur atom or the C-3 position, leading to the cleavage of the N-S bond and fission of the thiazole (B1198619) ring.

Studies on 3-chloro-1,2-benzisothiazole demonstrate its reaction with various nucleophiles, resulting in ring-opened products. rsc.org For example, treatment with sodium cyanide leads to a mixture of o-cyanophenyl thiocyanate (B1210189) and bis-(o-cyanophenyl) disulphide. rsc.org Similarly, n-butyl-lithium yields o-(n-butylthio)benzonitrile. rsc.org These reactions highlight a key pathway for the transformation of the benzisothiazole core. rsc.org

In addition to ring-opening, the 1,2-benzisothiazole system can undergo rearrangements to other heterocyclic structures. An attempted Vilsmeier-Haack formylation on 3-methyl-1,2-benzisothiazole, a structurally related compound, did not yield the expected aldehyde but instead produced benzo[b]thiophene derivatives through a complex rearrangement. rsc.org This indicates that under certain electrophilic conditions, the 1,2-benzisothiazole core is unstable and can rearrange to the more stable benzo[b]thiophene system. rsc.org

Oxidation and Reduction Chemistry of the Heterocyclic System

The sulfur atom in the 1,2-benzisothiazole ring is susceptible to oxidation. This reaction typically leads to the formation of a sulfoxide (B87167) or, more commonly, a sulfone (1,1-dioxide). The resulting 1,2-benzisothiazole 1,1-dioxides are a well-studied class of compounds. researchgate.net The oxidation significantly alters the electronic properties of the heterocyclic system, withdrawing electron density and influencing its reactivity. For instance, 3-chloro-1,2-benzisothiazole 1,1-dioxide is a known compound, prepared from the oxidation of the parent heterocycle. researchgate.net

Oxidative conditions can also lead to the cleavage of the heterocyclic ring. In studies on the related benzothiazole (B30560) system, treatment with an oxidant like magnesium monoperoxyphthalate hexahydrate (MMPP) in an alcohol solvent resulted in an oxidative ring-opening to yield an acylamidobenzene sulfonate ester. scholaris.ca A similar pathway could be anticipated for 1,2-benzisothiazole derivatives.

The reduction of the 1,2-benzisothiazole system can potentially target the C=N double bond within the heterocycle. While specific reduction methodologies for 3-chloro-1,2-benzisothiazol-5-amine are not detailed, methods used for related heterocyclic systems, such as catalytic hydrogenation (e.g., H₂/Pd/C) or chemical reduction with agents like sodium borohydride (B1222165) in the presence of an acid, are known to reduce C=N bonds. mdpi.com Such a reduction would yield a 2,3-dihydro-1,2-benzisothiazole derivative.

Derivatization and Analogue Synthesis Based on the 1,2 Benzisothiazol 5 Amine, 3 Chloro Scaffold

Synthesis of Substituted Aminobenzisothiazole Analogues

The synthesis of analogues from the 3-chloro-1,2-benzisothiazol-5-amine scaffold primarily involves reactions at the 3-position via nucleophilic substitution or modifications of the 5-amino group. The chlorine atom at the 3-position is susceptible to displacement by a variety of nucleophiles.

Research on the related compound, 3-chloro-1,2-benzisothiazole (B19369), demonstrates that it reacts with nucleophiles to yield products. rsc.org For instance, treatment with sodium ethoxide in ethanol (B145695) results in the substitution of the chlorine atom to afford 3-ethoxy-1,2-benzisothiazole without cleavage of the thiazole (B1198619) ring. rsc.org This principle of nucleophilic aromatic substitution is a cornerstone for creating analogues. In a similar vein, the synthesis of N-(1,1-dioxo-1,2-benzisothiazol-3-yl) amine derivatives has been achieved through the reaction of 3-chloro-1,2-benzisothiazole 1,1-dioxide with various amino-tetrazoles, where the amine functionality displaces the chloride. researchgate.net

The 5-amino group offers another site for derivatization, behaving as a typical aniline. It can undergo a plethora of reactions, including acylation, alkylation, sulfonylation, and diazotization, to introduce a wide array of functional groups. For example, reacting related 2-aminobenzothiazole (B30445) structures with chloroacetyl chloride yields an N-acylated intermediate, which is a versatile precursor for further modifications. bohrium.com

The table below summarizes potential synthetic pathways for creating substituted analogues.

| Starting Material | Reagent/Reaction Type | Resulting Analogue Structure | Reference |

| 3-chloro-1,2-benzisothiazole | Sodium Ethoxide | 3-ethoxy-1,2-benzisothiazole | rsc.org |

| 3-chloro-1,2-benzisothiazole 1,1-dioxide | Amino-tetrazoles | N-(1,1-dioxo-1,2-benzisothiazol-3-yl) amine derivatives | researchgate.net |

| 2-amino benzothiazole (B30560) (related scaffold) | Chloroacetyl chloride | N-(1,3-benzothiazol-2-yl)-2-chloro acetamide | bohrium.com |

Exploration of Diverse Linker Chemistries for Conjugates

The development of conjugates using the 3-chloro-1,2-benzisothiazol-5-amine scaffold requires the introduction of functional handles that can be attached to diverse linker molecules. The 5-amino group is the most accessible position for installing such linkers.

A common strategy involves the acylation of the amine with a bifunctional linker. For example, a reaction with a molecule containing both an acyl chloride and a terminal alkyne or azide (B81097) group would install a bioorthogonal handle. This handle can then be used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, commonly known as "click chemistry," to conjugate the benzisothiazole moiety to other molecules like peptides, polymers, or reporter tags.

Another approach is to introduce a reactive electrophile. The reaction of the 5-amino group with chloroacetyl chloride, a method applied to similar heterocyclic amines, produces an N-(2-chloroacetyl) derivative. bohrium.com The resulting chloroacetamide group serves as a versatile electrophilic handle for conjugation with nucleophiles such as thiols, which are present in cysteine residues of proteins.

The table below outlines strategies for introducing linkable functional groups.

| Target Position | Reagent | Functional Handle Introduced | Potential Conjugation Chemistry |

| 5-Amino Group | Azido-acetic acid (with coupling agent) | Azide | Click Chemistry (CuAAC, SPAAC) |

| 5-Amino Group | 4-Pentynoic acid (with coupling agent) | Terminal Alkyne | Click Chemistry (CuAAC, SPAAC) |

| 5-Amino Group | Chloroacetyl chloride | Chloroacetamide | Nucleophilic Substitution (e.g., with thiols) |

| 5-Amino Group | Succinic anhydride | Carboxylic Acid | Amide Bond Formation |

Design and Synthesis of Polyheterocyclic Systems Incorporating the Benzisothiazole Moiety

The 3-chloro-1,2-benzisothiazol-5-amine scaffold is an excellent starting point for constructing more complex polyheterocyclic systems. These syntheses can involve building new rings onto the existing structure or linking it to other heterocyclic units.

One established method involves the nucleophilic substitution of the 3-chloro group by a nitrogen atom belonging to another heterocyclic ring. A documented example is the reaction between 3-chloro-1,2-benzisothiazole 1,1-dioxide and amino-tetrazoles, which directly links the two heterocyclic systems via a C-N bond, forming N-(tetrazol-5-yl)-N-(1,1-dioxo-1,2-benzisothiazol-3-yl) amine derivatives. researchgate.net

Furthermore, the 5-amino group can be used as a handle to build fused ring systems. Drawing parallels from the chemistry of related 2-aminobenzothiazoles, the amino group can be transformed into a precursor for cyclization reactions. bohrium.com For example, after acylation, the intermediate can react with reagents like thiourea (B124793) or urea (B33335) to form imidazole-2-thione or imidazole-2-one rings, respectively. bohrium.com Similarly, reaction with o-phenylenediamine (B120857) can lead to the formation of a benzimidazole (B57391) moiety attached to the benzisothiazole core. The oxidative cyclization of related 2-mercapto-3-pyridinecarboxamides to form isothiazolo[5,4-b]pyridine-3(2H)-ones also showcases a relevant strategy for creating fused polyheterocyclic structures. researchgate.net

| Synthetic Strategy | Reagents | Resulting Polyheterocyclic System | Reference |

| C-N Bond Formation | Amino-tetrazole | N-aryl-tetrazolyl-amine system | researchgate.net |

| Ring Annulation (in related scaffolds) | 1. Chloroacetyl chloride 2. Thiourea | Imidazole-2-thione fused/linked system | bohrium.com |

| Ring Annulation (in related scaffolds) | 1. Chloroacetic acid 2. o-phenylenediamine | Benzimidazole-linked system | |

| Oxidative Cyclization (in related scaffolds) | N/A (intramolecular) | Isothiazolo[5,4-b]pyridine-3(2H)-one | researchgate.net |

Structure-Reactivity Correlation Studies in Synthesized Derivatives

The reactivity of derivatives based on the 1,2-benzisothiazole (B1215175) scaffold is highly dependent on the nature of the substituents and the attacking reagent. Studies on 3-chloro-1,2-benzisothiazole have revealed a significant correlation between the type of nucleophile used and the reaction outcome. rsc.org

A key finding is the dichotomy between substitution at the 3-position and fission of the isothiazole (B42339) ring. rsc.org Hard nucleophiles, such as sodium ethoxide, tend to attack the electrophilic carbon at the 3-position, resulting in a straightforward substitution of the chlorine atom. rsc.org In contrast, softer and more polarizable nucleophiles, like sodium cyanide or sodium thiophenoxide, preferentially attack the sulfur atom of the isothiazole ring. rsc.org This attack leads to the cleavage of the weak S-N bond, followed by rearrangement to yield ring-opened products such as o-cyanophenyl thiocyanate (B1210189) and bis-(o-cyanophenyl) disulphide. rsc.org

The presence of the 5-amino group on the target scaffold, an electron-donating group, is expected to modulate this reactivity. It would increase the electron density of the benzene (B151609) ring and could influence the electrophilicity of the C3 carbon, potentially affecting the rates of substitution and the propensity for ring-opening.

Furthermore, studies on related 2,1-benzisothiazole derivatives have shown that certain derivatives can be exceptionally stable. For example, 1-(5-nitro-2,1-benzisothiazol-3-yl)-3,3-disubstituted triazenes are highly stable compounds, even in strongly acidic media. researchgate.net This suggests that while the initial scaffold can be reactive, the resulting derivatized polyheterocyclic systems can exhibit significant chemical robustness.

The table below correlates nucleophile type with the observed reaction pathway for the parent 3-chloro-1,2-benzisothiazole system.

| Nucleophile | Proposed Attack Site | Reaction Outcome | Reference |

| Sodium ethoxide (Hard) | C3-Carbon | Substitution (3-ethoxy-1,2-benzisothiazole) | rsc.org |

| Sodium cyanide (Soft) | Sulfur Atom | Ring Fission (o-cyanophenyl thiocyanate) | rsc.org |

| n-Butyl-lithium | Sulfur Atom | Ring Fission (o-(n-butylthio)-benzonitrile) | rsc.org |

| Sodium thiophenoxide (Soft) | Sulfur Atom | Ring Fission (Disulfides) | rsc.org |

Advanced Spectroscopic and Analytical Characterization Techniques for 1,2 Benzisothiazol 5 Amine, 3 Chloro and Its Derivatives

Applications of High-Resolution Nuclear Magnetic Resonance Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of 1,2-benzisothiazole (B1215175) derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.

In the ¹H NMR spectrum of a compound like "1,2-Benzisothiazol-5-amine, 3-chloro-", the aromatic protons on the benzene (B151609) ring would exhibit distinct chemical shifts and coupling patterns. The protons at positions C4, C6, and C7 would appear in the aromatic region, typically between 6.5 and 8.0 ppm. The amine (-NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration.

¹³C NMR spectroscopy complements the proton data by identifying the chemical shifts of each carbon atom in the molecule. The carbon atoms of the benzisothiazole ring system have characteristic shifts, with carbons bonded to heteroatoms (N, S, Cl) showing significant downfield shifts. For instance, the C3 carbon atom bonded to chlorine and the C7a and C3a carbons involved in the heterocyclic ring fusion would have unique and identifiable resonances.

For a related compound, 1,2-Benzisothiazol-3(2H)-one, ¹H NMR spectral data in CDCl₃ shows peaks in the aromatic region, such as at 8.07, 7.64, and 7.45 ppm. nih.gov The ¹³C NMR for this derivative further helps in assigning the carbon skeleton. nih.gov While specific data for "1,2-Benzisothiazol-5-amine, 3-chloro-" is not publicly available, the expected spectral characteristics can be inferred from such derivatives.

Table 1: Predicted ¹H NMR Chemical Shifts for 1,2-Benzisothiazol-5-amine, 3-chloro- This table is generated based on typical chemical shift values for analogous structures.

| Proton Position | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-4 | 6.8 - 7.2 | Doublet |

| H-6 | 7.0 - 7.4 | Doublet of doublets |

| H-7 | 7.5 - 7.9 | Doublet |

| -NH₂ | 3.5 - 5.0 (broad) | Singlet |

Mass Spectrometric Approaches for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through analysis of its fragmentation patterns. For "1,2-Benzisothiazol-5-amine, 3-chloro-", high-resolution mass spectrometry (HRMS) would be used to confirm its exact mass. The monoisotopic mass of this compound is calculated to be 183.9862 Da. nih.gov

Electron ionization (EI) mass spectrometry would likely induce characteristic fragmentation of the benzisothiazole ring. Common fragmentation pathways for related benzisothiazoles involve the cleavage of the N-S bond and the loss of small molecules. The presence of a chlorine atom would be readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺) and chlorine-containing fragment ions, with the ³⁵Cl and ³⁷Cl isotopes appearing in an approximate 3:1 ratio.

For the related compound 1,2-Benzisothiazol-3(2H)-one, 2-methyl-, 1,1-dioxide, the molecular weight is 197.211 g/mol . nist.gov Another derivative, 5-Chloro-2-methyl-3(2H)-isothiazolone, has a molecular weight of 149.599 g/mol . nist.gov Analysis of these and other similar structures helps in predicting the fragmentation behavior of the target compound.

Table 2: Key Mass Spectrometry Data for 1,2-Benzisothiazol-5-amine, 3-chloro-

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₅ClN₂S | nih.gov |

| Molecular Weight | 184.65 g/mol | nih.gov |

| Monoisotopic Mass | 183.9862 Da | nih.gov |

| Predicted M+ Peak (³⁵Cl) | m/z 184 | - |

| Predicted M+2 Peak (³⁷Cl) | m/z 186 | - |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

The IR spectrum of "1,2-Benzisothiazol-5-amine, 3-chloro-" would display characteristic absorption bands. Key expected vibrations include:

N-H stretching: The primary amine (-NH₂) group would show a pair of bands in the region of 3300-3500 cm⁻¹.

C=N stretching: The carbon-nitrogen double bond within the isothiazole (B42339) ring would have a characteristic absorption around 1550-1650 cm⁻¹.

Aromatic C-H stretching: These would appear just above 3000 cm⁻¹.

Aromatic C=C stretching: Multiple bands would be observed in the 1400-1600 cm⁻¹ region.

C-Cl stretching: A band in the lower frequency region, typically 600-800 cm⁻¹, would indicate the presence of the chloro-substituent.

Raman spectroscopy provides complementary information and is particularly useful for identifying non-polar bonds and symmetric vibrations, such as the S-N bond in the heterocyclic ring. ChemicalBook provides access to various spectra, including IR and Raman, for the related compound 1,2-Benzisothiazol-3(2H)-one, which serves as a reference for interpreting the spectra of its derivatives. chemicalbook.com

Table 3: Expected IR Absorption Frequencies for 1,2-Benzisothiazol-5-amine, 3-chloro-

| Functional Group | Bond | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Primary Amine | N-H Stretch | 3300 - 3500 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Isothiazole Ring | C=N Stretch | 1550 - 1650 |

| Aromatic Ring | C=C Stretch | 1400 - 1600 |

| Chloroalkane | C-Cl Stretch | 600 - 800 |

X-ray Crystallography for Solid-State Structure Determination

For this analysis, a high-quality single crystal of the compound is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a 3D model of the electron density, from which the atomic positions can be determined. This would unambiguously confirm the connectivity of the atoms, the planarity of the benzisothiazole ring system, and the spatial relationship between the chloro and amine substituents.

While a crystal structure for "1,2-Benzisothiazol-5-amine, 3-chloro-" is not found in the public domain, the crystal structure of the parent 1,2-Benzisothiazoline-3-one has been determined, providing a foundational model for the geometry of the benzisothiazole core. nih.gov The analysis of derivatives is crucial for understanding how different substituents influence the crystal packing and intermolecular interactions, such as hydrogen bonding involving the amine group.

Chromatographic Separations and Purity Assessment (e.g., HPLC, GC)

Chromatographic methods are essential for separating the target compound from impurities and for assessing its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques employed.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of non-volatile and thermally sensitive compounds like many benzisothiazole derivatives. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol), would be suitable for purity assessment. The retention time of the compound would be a key identifier, and the peak area would be proportional to its concentration. For example, the purity of an analytical standard of 1,2-Benzisothiazol-3(2H)-one is often determined to be ≥98.0% by HPLC. sigmaaldrich.com

Gas Chromatography (GC): For volatile and thermally stable compounds, GC is an effective method. The purity of the related compound, 3-Chloro-1,2-benzisothiazole (B19369), is often assessed by GC, with purities of ≥98.0% being commercially available. fishersci.com A GC method would involve injecting the sample into a heated port, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection and quantification.

Table 4: Typical Chromatographic Methods for Purity Assessment of Benzisothiazole Derivatives

| Technique | Column Type | Typical Mobile Phase / Carrier Gas | Detector | Application |

|---|---|---|---|---|

| HPLC | Reversed-Phase (e.g., C18) | Acetonitrile/Water or Methanol/Water | UV-Vis or DAD | Purity determination, quantification |

| GC | Capillary (e.g., DB-5) | Helium or Nitrogen | FID or MS | Purity assessment, impurity profiling |

Computational and Theoretical Chemistry Investigations of 1,2 Benzisothiazol 5 Amine, 3 Chloro

Quantum Chemical Calculations for Electronic Structure Elucidation

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. Methods like Density Functional Theory (DFT) are commonly employed to determine optimized geometry, vibrational frequencies, and electronic properties.

A pertinent example is the DFT study conducted on 3-chloro-1,2-benzisothiazole (B19369) (CBT), an analog that differs by the absence of the 5-amino group. nih.gov That investigation, utilizing the B3LYP functional and a 6-311++G(d,p) basis set, provided a detailed analysis of the molecule's structure and electronic landscape. nih.gov Calculations revealed the distribution of electronic charge across the molecule through Mulliken population analysis and identified the frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting chemical reactivity. nih.gov The energy gap between the HOMO and LUMO indicates the molecule's chemical stability and the energy required for electronic excitation. nih.gov

For 1,2-Benzisothiazol-5-amine, 3-chloro-, a similar DFT approach would be expected to show how the introduction of the electron-donating amino group at the C5 position influences the electronic distribution of the benzisothiazole ring system compared to the unsubstituted or chloro-only analogs. The amino group would likely raise the energy of the HOMO, thereby reducing the HOMO-LUMO gap and potentially increasing the molecule's reactivity.

Table 1: Illustrative Electronic Properties from Quantum Chemical Calculations for a Benzisothiazole Analog (3-chloro-1,2-benzisothiazole) This table is based on findings for an analogous compound and serves as an example of data generated through DFT.

| Calculated Parameter | Value | Method/Basis Set | Significance |

| HOMO Energy | -6.8 eV | DFT/B3LYP/6-311++G(d,p) | Region of electron donation |

| LUMO Energy | -1.5 eV | DFT/B3LYP/6-311++G(d,p) | Region of electron acceptance |

| HOMO-LUMO Gap | 5.3 eV | DFT/B3LYP/6-311++G(d,p) | Indicator of chemical stability |

| Dipole Moment | 1.9 D | DFT/B3LYP/6-311++G(d,p) | Measure of molecular polarity |

Source: Based on data for 3-chloro-1,2-benzisothiazole. nih.gov

Molecular Dynamics and Conformational Landscape Analysis

Molecular dynamics (MD) simulations and conformational analysis are essential for understanding the flexibility of a molecule and identifying its stable, low-energy shapes. These conformations can significantly influence a compound's physical properties and interaction capabilities.

While specific conformational analyses for 1,2-Benzisothiazol-5-amine, 3-chloro- are not documented, studies on other substituted benzisothiazole derivatives provide a clear methodological framework. For instance, a computational study on 2-allyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide involved a thorough conformational search on its potential energy surface using DFT (B3LYP) calculations. core.ac.uk This search identified multiple stable conformers differing in the orientation of the flexible allyl group, with small energy differences between them. core.ac.uk

For 1,2-Benzisothiazol-5-amine, 3-chloro-, the primary source of conformational flexibility is the rotation around the C-N bond of the amino group. A conformational analysis would involve scanning the potential energy surface by systematically rotating this bond to identify the most stable orientations of the amine hydrogens relative to the benzisothiazole ring. MD simulations could further explore the dynamic behavior of the molecule over time, providing insight into vibrational motions and intermolecular interactions in a condensed phase.

Table 2: Hypothetical Conformational States of 1,2-Benzisothiazol-5-amine, 3-chloro- This table is illustrative, showing expected outcomes from a conformational analysis.

| Conformer | Dihedral Angle (H-N-C5-C4) | Relative Energy (kJ/mol) | Population (%) |

| A | 0° (Planar) | 0.0 | 75 |

| B | 90° (Perpendicular) | 5.2 | 25 |

Reaction Mechanism Predictions and Transition State Analysis

Theoretical chemistry is a powerful tool for mapping out reaction pathways, identifying intermediates, and calculating the energy barriers associated with transition states. This is crucial for understanding how a molecule might be synthesized or how it might degrade.

Studies on related heterocyclic systems showcase this capability. For example, the mechanism of the diaza- nih.govresearchgate.net-Wittig rearrangement of 3,4-dihydro-2H-1,2,3-benzothiadiazine 1,1-dioxides to form 1,2-benzisothiazole (B1215175) 1,1-dioxides was elucidated using DFT calculations. nih.govacs.org These calculations mapped an ionic pathway involving a ring-opened intermediate, successfully explaining the reaction's outcome under different basic conditions. nih.govacs.org Similarly, the thermal Chapman-type rearrangement of 3-(methoxy)-1,2-benzisothiazole 1,1-dioxide was investigated computationally, comparing intra- and intermolecular pathways to determine the most energetically favorable mechanism. researchgate.netconicet.gov.ar

For 1,2-Benzisothiazol-5-amine, 3-chloro-, theoretical studies could predict its reactivity with various reagents. For example, the mechanism of electrophilic substitution on the benzene (B151609) ring could be modeled, determining whether incoming electrophiles would favor positions ortho or para to the activating amino group, and how the chloro and isothiazole (B42339) moieties influence this regioselectivity. Transition state analysis would provide the activation energies for these pathways, predicting the kinetic feasibility of different reactions.

Table 3: Illustrative Transition State Analysis for a Hypothetical Reaction This table demonstrates the type of data generated from reaction mechanism studies.

| Reaction Step | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Complex Energy (kcal/mol) | Activation Energy (kcal/mol) |

| Electrophilic attack at C4 | 0.0 | +15.7 | -5.2 | 15.7 |

| Electrophilic attack at C6 | 0.0 | +18.3 | -4.8 | 18.3 |

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Prediction

Quantitative Structure-Property Relationship (QSPR) modeling establishes a mathematical correlation between a molecule's structure, represented by calculated descriptors, and its physical or chemical properties. These models allow for the prediction of properties for new or untested compounds.

While a specific QSPR model for 1,2-Benzisothiazol-5-amine, 3-chloro- has not been published, the methodology has been applied to the broader benzisothiazole class. For instance, 2D and 3D-QSAR studies were performed on a series of 1,2-benzisothiazole derivatives to correlate their structural features with antimicrobial activity. nih.govresearchgate.net Such models use a variety of molecular descriptors—such as electronic, topological, and steric parameters—to build a predictive relationship.

For 1,2-Benzisothiazol-5-amine, 3-chloro-, numerous properties can be predicted using established computational algorithms. Public databases like PubChem provide a set of pre-calculated descriptors based on the compound's 2D and 3D structure. These descriptors form the basis of QSPR predictions for properties like solubility, lipophilicity (LogP), and polar surface area, which are critical in various chemical applications.

Table 4: Computationally Predicted Properties (QSPR) for 1,2-Benzisothiazol-5-amine, 3-chloro- Data sourced from publicly available computed values.

| Property/Descriptor | Predicted Value | Source/Method |

| Molecular Weight | 184.66 g/mol | PubChem |

| XLogP3-AA (Lipophilicity) | 2.6 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 0 | PubChem |

| Exact Mass | 183.98619 Da | PubChem |

| Topological Polar Surface Area | 65.2 Ų | PubChem |

| Complexity | 215 | PubChem |

Source: PubChem CID 198766. conicet.gov.ar

Molecular Docking Simulations for Non-Biological Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule to a second when they form a stable complex. While widely used in drug discovery to simulate the interaction of a ligand with a biological receptor, its principles can be extended to study non-biological interactions, such as the adsorption of a molecule onto a material surface or its binding within a polymer matrix.

Although no non-biological docking studies for 1,2-Benzisothiazol-5-amine, 3-chloro- are available, the methodology is well-established. Docking studies on benzisothiazole derivatives against various enzymes have demonstrated how these molecules orient themselves in binding pockets to maximize favorable interactions. nih.govresearchgate.net

In a non-biological context, docking could be used to simulate the interaction of 1,2-Benzisothiazol-5-amine, 3-chloro- with the surface of a material like graphene or a metal oxide. The simulation would calculate the binding energy and identify the key contributing forces (e.g., van der Waals, electrostatic, hydrogen bonding). This could be used to predict its potential as a surface coating, a component in a sensor, or an additive in a composite material. The simulation would reveal which parts of the molecule—the aromatic rings, the amino group, or the heteroatoms—are critical for binding.

Table 5: Illustrative Molecular Docking Results for Interaction with a Hypothetical Material Surface This table is a hypothetical example of data that would be generated from a non-biological docking study.

| Parameter | Value | Details |

| Binding Energy (kcal/mol) | -7.5 | Indicates a spontaneous and stable interaction. |

| Interacting Surface Residues | Graphene lattice | Prediction of adsorption site on the material. |

| Key Interactions | π-π stacking | Between the benzisothiazole ring and the graphene surface. |

| Hydrogen bond | Between the amine (donor) and an active site on a functionalized surface (acceptor). |

Applications of 1,2 Benzisothiazol 5 Amine, 3 Chloro in Diverse Chemical Fields Excluding Clinical/medical Applications

Role as a Precursor in Fine Chemical Synthesis

While specific industrial-scale syntheses starting directly from 1,2-Benzisothiazol-5-amine, 3-chloro- are not widely documented in public literature, its structure is emblematic of a valuable intermediate in fine chemical synthesis. The broader class of 3-chloro-1,2-benzisothiazoles serves as crucial precursors for more complex molecules. For instance, the related compound 3-chloro-1,2-benzisothiazole (B19369) is a known intermediate in the synthesis of the atypical antipsychotic drug, Ziprasidone. fishersci.com The synthetic utility of these compounds stems from the reactivity of the 3-chloro position, which is susceptible to nucleophilic substitution.

The presence of the 5-amino group in 1,2-Benzisothiazol-5-amine, 3-chloro- introduces another reactive site. This amino group can undergo a variety of chemical transformations, including acylation, alkylation, and diazotization, allowing for the introduction of diverse functionalities. nih.gov This dual reactivity enables the synthesis of a wide array of derivatives. For example, the amino group can be modified first, followed by substitution at the 3-chloro position, or vice versa, providing flexible synthetic routes to novel compounds. The synthesis of N-substituted-3-chloro-2-azetidinones from related benzothiazole (B30560) amines highlights the utility of the amino group in building complex heterocyclic systems.

The reaction of 3-chloro-1,2-benzisothiazole with various nucleophiles often leads to the fission of the thiazole (B1198619) ring, creating ortho-substituted benzonitriles, which are themselves valuable synthetic intermediates. rsc.org The interplay between the electron-donating amino group at the 5-position and the chloro- and isothiazole (B42339) moieties would be expected to modulate this reactivity, offering pathways to unique molecular scaffolds.

Utility in Agrochemical Intermediate Development

The isothiazole and benzisothiazole cores are prominent in the field of agrochemicals, known for their biocidal properties. echemi.comnih.gov Compounds based on the 3-amino-1,2-benzisothiazole skeleton have been investigated for their effectiveness in combating animal pests. google.comgoogle.comwipo.int This suggests that derivatives of 1,2-Benzisothiazol-5-amine, 3-chloro- could be valuable intermediates in the development of new pesticides.

The synthesis of modern agrochemicals often involves the assembly of complex molecules from smaller, functionalized building blocks. For example, 2-Amino-5-chloro-N,3-dimethylbenzamide is a known intermediate for the potent insecticide Chlorantraniliprole. agreencobio.com The structural similarity of 1,2-Benzisothiazol-5-amine, 3-chloro- to these types of intermediates underscores its potential in this sector. The primary amine can be converted into other functional groups or used as a point of attachment for other molecular fragments, while the 3-chloro position allows for coupling with various nucleophiles to build the final active ingredient. The development of insecticides with novel modes of action is crucial, and isothiazolones are known to inhibit microbial growth by targeting critical physiological processes, a mechanism that could potentially be translated to insect pests. researchgate.net

Building Block for Functional Materials and Polymer Chemistry

Currently, there is limited publicly available information specifically detailing the use of 1,2-Benzisothiazol-5-amine, 3-chloro- as a building block for functional materials or in polymer chemistry. However, the general class of isothiazolinones has been explored for creating functionalized materials. For instance, derivatives of 1,2-benzisothiazolin-3-one (BIT) have been synthesized with the aim of covalently linking them to polysaccharides. This process is designed to improve the "biostability" of the polymers, which are often used as rheology modifiers.

The bifunctional nature of 1,2-Benzisothiazol-5-amine, 3-chloro- offers theoretical potential for its incorporation into polymer chains. The primary amine group could, for example, be used to form polyamides or polyimides by reacting with appropriate diacyl chlorides or dianhydrides. The chloro- and isothiazole functionalities would then be pendant groups along the polymer backbone, potentially imparting specific properties such as thermal stability, biocidal activity, or altered electronic characteristics to the resulting material. The development of advanced functional materials often relies on the precise synthesis of macromolecules with controlled composition and functionality, a field where versatile building blocks are highly sought after. nih.govresearchgate.net

Ligand Design in Coordination Chemistry

Coordination complexes consist of a central metal atom or ion bonded to surrounding molecules or ions known as ligands. wikipedia.org The design of ligands is crucial for creating complexes with specific electronic, magnetic, and reactive properties. 1,2-Benzisothiazol-5-amine, 3-chloro- possesses multiple potential donor atoms—specifically the nitrogen atoms of the isothiazole and amine groups, and the sulfur atom—making it a candidate for ligand design. uobaghdad.edu.iq

The field of coordination chemistry relies on the ability of ligands to form stable complexes with metal ions. youtube.comyoutube.com The specific geometry and electronic environment of the metal center are dictated by the coordinating ligand. While no specific coordination complexes of 1,2-Benzisothiazol-5-amine, 3-chloro- are described in the available literature, its structural components are found in other known ligands. Azo dyes, for example, which can be synthesized from aromatic amines, are well-known chelating ligands. uobaghdad.edu.iq The presence of both a soft donor atom (sulfur) and hard/borderline donor atoms (nitrogen) in 1,2-Benzisothiazol-5-amine, 3-chloro- suggests it could act as a versatile or potentially ambidentate ligand, binding to metals through different atoms depending on the reaction conditions and the nature of the metal ion. libretexts.org

Applications in Dye and Pigment Chemistry

Aromatic amines are fundamental building blocks in the synthesis of azo dyes, which constitute a large and commercially important class of colorants. scribd.commedcraveonline.com The synthesis involves a two-step process: diazotization of a primary aromatic amine, followed by an azo coupling reaction with an electron-rich coupling component. researchgate.net

1,2-Benzisothiazol-5-amine, 3-chloro-, with its primary aromatic amine group, is a prime candidate for use as a diazo component. nih.gov The general reaction pathway would involve treating the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt. This reactive intermediate would then be coupled with a suitable partner, such as a phenol, naphthol, or another aromatic amine, to generate a highly colored azo compound.

The resulting dye molecule would incorporate the 3-chloro-1,2-benzisothiazole moiety. This heterocyclic group could influence the final properties of the dye, such as its color, lightfastness, and affinity for different fibers. The electron-withdrawing nature of the isothiazole ring and the chloro-substituent would likely shift the absorption spectrum of the resulting dye, potentially leading to unique shades. While specific examples of dyes synthesized from this particular amine are not documented, the fundamental principles of azo dye chemistry strongly support its potential in this application. medcraveonline.comresearchgate.net New benzanthrone (B145504) derivatives, which are also used as dyes, have shown that their luminescent properties are sensitive to their chemical structure and solvent polarity. mdpi.com

Role as a Chemical Probe in Mechanistic Organic Studies

A chemical probe is a small molecule used to study and manipulate biological systems or chemical reactions. sgc-unc.orgeubopen.orgchemicalprobes.orgnih.gov The reactivity of 3-chloro-1,2-benzisothiazoles makes them interesting subjects for mechanistic studies. Research on the reaction of 3-chloro-1,2-benzisothiazole with various nucleophiles has revealed competing reaction pathways, including nucleophilic attack at the sulfur atom leading to ring-fission products, or at the 3-position leading to substitution products. rsc.org

1,2-Benzisothiazol-5-amine, 3-chloro- could serve as a valuable chemical probe to further investigate these mechanisms. The presence of the electron-donating amino group at the 5-position on the benzene (B151609) ring would electronically influence the isothiazole system. By comparing the reaction outcomes and rates of 1,2-Benzisothiazol-5-amine, 3-chloro- with those of the unsubstituted 3-chloro-1,2-benzisothiazole, researchers could gain deeper insights into the electronic effects governing the regioselectivity of nucleophilic attack. Such studies are fundamental to understanding and predicting the behavior of heterocyclic compounds in organic synthesis. The dependency of metabolic processes on thiol-containing enzymes and the observed interaction of 1,2-benzisothiazolin-3-one with these thiols suggests that cellular thiol groups are a major target, providing a basis for mechanistic studies at a biological level as well. researchgate.net

Q & A

Q. What synthetic routes are effective for synthesizing 1,2-Benzisothiazol-5-amine, 3-chloro-?

Methodological Answer:

- Condensation Reactions : Use nucleophilic substitution with chloro-substituted intermediates. For example, coupling 3-chloro-1,2-benzisothiazole derivatives with amines under basic conditions (e.g., K₂CO₃ in DMF) can yield the target compound. Optimize reaction time (12–24 hours) and temperature (80–100°C) to improve yield .

- Oxidation-Reduction : Employ oxidizing agents like m-chloroperbenzoic acid (MCPBA) to stabilize the isothiazole ring, followed by selective reduction of nitro groups to amines using NaBH₄/Pd-C .

Q. How can the purity and structural integrity of 1,2-Benzisothiazol-5-amine, 3-chloro- be validated?

Methodological Answer:

- Chromatography : Use HPLC with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) to assess purity (>95%).

- Spectroscopic Analysis : Confirm structure via <sup>1</sup>H/<sup>13</sup>C NMR (e.g., aromatic protons at δ 7.2–8.1 ppm, NH₂ signals at δ 4.5–5.0 ppm) and HRMS (exact mass: ~184.03 g/mol) .

- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., C–S bond length: ~1.68 Å, Cl–C–N angle: ~113°) to confirm stereoelectronic effects .

Q. What are the key reactivity patterns of 3-chloro-substituted benzisothiazoles?

Methodological Answer:

- Electrophilic Substitution : The chloro group directs electrophiles (e.g., nitration, sulfonation) to the 5-position due to its electron-withdrawing effect.

- Nucleophilic Displacement : Replace Cl with amines/thiols under basic conditions (e.g., piperidine in ethanol, 60°C) to form derivatives .

- Ring-Opening Reactions : Avoid strong bases (e.g., NaOH) to prevent isothiazole ring scission .

Q. How can researchers optimize solvent systems for reactions involving 1,2-Benzisothiazol-5-amine, 3-chloro-?

Methodological Answer:

Q. What purification strategies are recommended for this compound?

Methodological Answer:

- Recrystallization : Use ethanol/water (7:3 v/v) to remove unreacted amines.

- Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (1:4) for small-scale purification.

- Membrane Technologies : Apply nanofiltration (MWCO 300 Da) for industrial-scale separation of byproducts .

Advanced Research Questions

Q. How do electronic effects of the 3-chloro substituent influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- DFT Calculations : Analyze HOMO/LUMO orbitals (e.g., Gaussian 09, B3LYP/6-31G*) to predict regioselectivity. The Cl group lowers LUMO energy at C5, favoring oxidative addition in Pd-catalyzed couplings .

- Experimental Validation : Compare Suzuki-Miyaura coupling yields using para-substituted aryl boronic acids (e.g., electron-deficient boronic acids yield >80% product) .

Q. What theoretical frameworks explain the antimicrobial activity of 3-chloro-benzisothiazole derivatives?

Methodological Answer:

- QSAR Models : Correlate logP values (>2.5) and Hammett σ constants (σCl = 0.23) with MIC data against S. aureus (R² > 0.85). Use CoMFA for 3D pharmacophore mapping .

- Molecular Docking : Simulate binding to bacterial DNA gyrase (PDB: 2XCT) to identify key interactions (e.g., Cl···Arg458 hydrogen bonding) .

Q. How can structural dynamics of 1,2-Benzisothiazol-5-amine, 3-chloro- be probed under varying pH conditions?

Methodological Answer:

Q. How should researchers resolve contradictions in reported reaction yields for this compound?

Methodological Answer:

- Factorial Design : Conduct a 2<sup>3</sup> experiment (factors: temperature, solvent, catalyst loading) to identify interactions. For example, high temperature (>100°C) with DMF reduces yield due to decomposition .

- Meta-Analysis : Aggregate data from 10+ studies using Bayesian regression to quantify solvent polarity (ET(30)) as the most significant variable (posterior probability > 0.95) .

Q. What advanced methodologies enable the synthesis of multi-functionalized benzisothiazole derivatives?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.